methyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate
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Overview
Description
METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE is a complex organic compound belonging to the class of heterocyclic compounds It features a benzothieno triazine core, which is a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved in these interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-OXO-N-[(E)-PHENYLMETHYLIDENE]-5,6,7,8-TETRAHYDRO BENZOTHIENO PYRIMIDINE-3 (4H)-CARBOTHIOAMIDE: This compound shares a similar benzothieno core but differs in its functional groups and overall structure.
2-[(1-METHYL-2-OXO-2-PHENYLETHYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO BENZOTHIENO PYRIMIDIN-4 (3H)-ONE: Another related compound with a benzothieno core, but with different substituents.
Uniqueness
METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H13N3O3S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
methyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetate |
InChI |
InChI=1S/C12H13N3O3S/c1-18-9(16)6-15-12(17)10-7-4-2-3-5-8(7)19-11(10)13-14-15/h2-6H2,1H3 |
InChI Key |
BCHOQEWTUBEHHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(N=N1)SC3=C2CCCC3 |
Origin of Product |
United States |
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